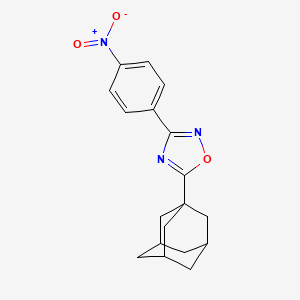![molecular formula C13H19N3O3 B3949194 N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide
Übersicht
Beschreibung
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzamide family and is widely used in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This interaction results in the inhibition of the enzyme's activity, leading to a decrease in the levels of neurotransmitters in the brain. This mechanism of action is similar to that of other benzamide compounds such as tacrine and donepezil.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide has several advantages as a research tool. This compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, this compound exhibits potent inhibitory activity against several enzymes, making it an attractive compound for the development of drugs for the treatment of neurological disorders. However, this compound also has several limitations. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide. One potential area of research is the development of novel derivatives of this compound with improved inhibitory activity and reduced cytotoxicity. Additionally, the potential applications of this compound in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease should be explored. Finally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain and are therefore important targets for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10(9-15(2)3)8-14-13(17)11-5-4-6-12(7-11)16(18)19/h4-7,10H,8-9H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNBVPWRHORSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B3949114.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B3949125.png)
![N-isopropyl-6-methyl-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B3949128.png)
![2-[(3,4-difluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949133.png)

![2-butyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949146.png)

![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949154.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide](/img/structure/B3949165.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949185.png)

![2-benzyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)
